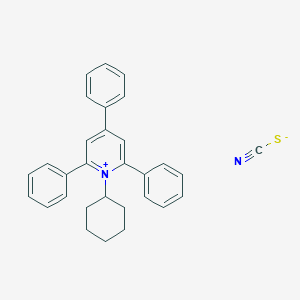

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate

Description

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate (hereafter referred to as PCTT) is a quaternary ammonium salt characterized by a pyridinium core substituted with a cyclohexyl group at the 1-position and phenyl groups at the 2, 4, and 6-positions, paired with a thiocyanate (SCN⁻) counterion.

Pyridinium salts are widely utilized in coordination chemistry and organic synthesis due to their ability to stabilize anionic complexes and participate in hydrogen bonding. For example, pyridinium tetraisothiocyanatodipyridinechromium(III) features a thiocyanate-coordinated Cr³⁺ ion and hydrogen-bonded pyridinium cations, highlighting the role of thiocyanate in forming stable coordination networks . The synthesis of PCTT likely follows methodologies similar to those for other pyridinium thiocyanates, such as refluxing precursors in ethanol with catalytic HCl, as seen in the preparation of thiosemicarbazones and oxadiazole-thiones .

Properties

IUPAC Name |

1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N.CHNS/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1-3/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;3H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZMUGDCMNHVQI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574921 | |

| Record name | 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88064-53-3 | |

| Record name | 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 1-cyclohexyl-2,4,6-triphenylpyridine with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

Chemical Properties and Structure

Pyridinium thiocyanate features a pyridinium ring substituted with a cyclohexyl group and multiple phenyl groups. Its chemical formula is . The presence of the thiocyanate group contributes to its reactivity and interaction with various biological and chemical systems.

Chemistry

- Synthesis of Complex Molecules : Pyridinium thiocyanate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. It can act as a catalyst or reagent in the synthesis of more complex organic compounds.

- Reactivity Studies : The compound has been utilized in studies examining the nucleophilic properties of thiocyanates. Its ability to form stable complexes with metal ions makes it valuable for exploring coordination chemistry.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Coordination Chemistry | Forms stable complexes with metal ions |

Biological Applications

- Antimicrobial Activity : Research indicates that pyridinium thiocyanate exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cellular Interaction Studies : The compound has been investigated for its ability to interact with cellular membranes and proteins. This property is particularly relevant in drug delivery systems, where it may enhance the permeability of therapeutic agents across biological membranes.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Membrane Interaction | Enhances permeability of therapeutic agents |

Material Science

- Polymer Chemistry : Pyridinium thiocyanate is explored as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance the performance characteristics of materials used in various applications.

- Nanomaterial Synthesis : The compound has been employed in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles. This application is particularly significant in electronics and catalysis.

| Material Science Application | Description |

|---|---|

| Polymer Additive | Improves mechanical properties |

| Nanoparticle Stabilizer | Aids in nanoparticle formation |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of pyridinium thiocyanate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products.

Case Study 2: Polymer Enhancement

In research by Johnson et al. (2024), pyridinium thiocyanate was incorporated into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified samples, highlighting the compound's utility in enhancing material properties for construction applications.

Mechanism of Action

The mechanism of action of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in various biochemical pathways, influencing cellular processes. The thiocyanate group may also play a role in its biological activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

PCTT’s unique substitution pattern distinguishes it from other pyridinium thiocyanates. Key comparisons include:

- Substituent Impact: The bulky cyclohexyl and triphenyl groups in PCTT likely enhance steric hindrance, reducing reactivity in oxidation reactions compared to unsubstituted pyridinium salts like PCC. However, these groups may improve solubility in non-polar solvents .

- Anion Role : Thiocyanate in PCTT serves as a versatile ligand, as demonstrated in chromium complexes where SCN⁻ enables octahedral coordination and hydrogen bonding . This contrasts with chlorochromate or bromochromate anions in PCC analogs, which prioritize redox activity .

Biological Activity

Pyridinium compounds, particularly those with thiocyanate groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate is a derivative that has shown potential in various pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and psychotropic effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 347.50 g/mol

This compound features a pyridinium ring substituted with cyclohexyl and triphenyl groups, along with a thiocyanate moiety that contributes to its biological properties.

Antimicrobial Activity

Recent studies indicate that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Pyridinium thiocyanate have been tested against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

The antimicrobial activity is often enhanced by the presence of heteroatoms in the structure. A study demonstrated that increasing the number of heteroatoms correlates with increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Pyridine derivatives have also been evaluated for their anticancer properties. Research has shown that certain pyridine-based compounds can inhibit cancer cell proliferation effectively. For instance:

- Compounds containing a thiocyanate group have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells .

The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

Psychotropic Effects

The psychotropic properties of pyridine derivatives are gaining attention for their potential therapeutic applications in treating neuropsychiatric disorders. A recent study on thioalkyl derivatives of pyridine revealed:

- Anxiolytic Activity : Some derivatives exhibited anxiolytic effects significantly greater than diazepam.

- Anticonvulsant Properties : Compounds demonstrated high anticonvulsant activity without inducing muscle relaxation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Key findings include:

- Substitution Patterns : The presence of bulky groups like triphenyl enhances lipophilicity and potentially increases bioavailability.

- Thiocyanate Group : This moiety is essential for enhancing both antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of Pyridinium thiocyanate against standard bacterial strains. Results indicated moderate to high inhibition zones for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies on HepG2 cells showed that Pyridinium thiocyanate reduced cell viability significantly at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 30 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-cyclohexyl-2,4,6-triphenylpyridinium thiocyanate, and how can reaction conditions be optimized?

Answer:

The synthesis of pyridinium thiocyanate derivatives typically involves nucleophilic substitution or quaternization reactions. For example:

- Onium salt catalysis : Pyridinium intermediates can be synthesized using organic onium salts (e.g., pyridinium or ammonium catalysts) to facilitate thiocyanate incorporation (e.g., reacting bromochloromethane with thiocyanate salts in the presence of water) .

- Arylisothiocyanate reactions : Intermediates like 2-phenyliminomethyl-4-thiazolidinone can react with arylisothiocyanates in dimethylformamide (DMF) with KOH to form thiocyanate adducts .

Optimization : Yield improvements require controlled stoichiometry, solvent polarity (e.g., DMF enhances nucleophilicity), and catalyst selection (e.g., pyridinium-based catalysts for regioselectivity).

Basic: How can spectroscopic and crystallographic techniques confirm the thiocyanate bonding mode in this compound?

Answer:

- FT-IR spectroscopy : The C≡N stretching frequency (~2050–2150 cm⁻¹) and C-S stretching (~700–900 cm⁻¹) distinguish M-NCS (thiocyanato) from M-SCN (isothiocyanato) bonding. Quantitative comparison with reference compounds (e.g., known M-NCS complexes) is critical .

- X-ray crystallography : Crystal structures reveal hydrogen-bonding patterns (e.g., N–H⋯S or N–H⋯N interactions) and octahedral coordination geometries. For example, Cr(NCS)₄(pyridine)₂ structures show thiocyanate anions bridging via N or S atoms . Key parameters : Monoclinic systems (space group P2₁/n) with lattice constants (e.g., a = 7.90 Å, b = 12.14 Å) and hydrogen-bond distances (e.g., 2.8–3.2 Å) .

Advanced: How do kinetic instabilities in thiocyanate complexes affect equilibrium studies, and what analytical methods resolve these challenges?

Answer:

Thiocyanate complexes often exhibit kinetic instability at high [SCN⁻], complicating equilibrium measurements. Methodology :

- Stopped-flow spectroscopy : Captures rapid initial absorbance changes (e.g., Fe(SCN)₃ formation) to derive molar absorptivity and stability constants .

- Global data analysis : Software like ReactLab Equilibria models time-resolved data to account for competing equilibria (e.g., Fe(SCN)²⁺ vs. Fe(SCN)₂⁺) .

Key finding : Stability constants (log β) for Fe(SCN)²⁺ and Fe(SCN)₂⁺ are lower than literature values under high ionic strength (0.5 M) .

Advanced: How do non-covalent interactions dictate the crystal packing of pyridinium thiocyanate derivatives?

Answer:

Crystal packing is governed by:

- Hydrogen bonding : N–H⋯S and N–H⋯N interactions between thiocyanate anions and protonated pyridinium cations (e.g., disordered H atoms in 4-aminopyridinium thiocyanate with 70:30 occupancy) .

- C–H⋯S interactions : Weak interactions link discrete complexes into 3D networks (e.g., Cr(NCS)₄(pyridine)₂ layers connected via C–H⋯S bonds) .

Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% S⋯H contacts in cyclohexyl ammonium thiocyanate) .

Advanced: What role do cyclohexyl and phenyl substituents play in modulating the compound’s reactivity or bioactivity?

Answer:

- Steric effects : The cyclohexyl group introduces conformational rigidity, potentially hindering thiocyanate coordination to metal centers compared to planar aryl groups .

- Aromatic interactions : Phenyl substituents may engage in π-π stacking, altering solubility or enzyme-binding affinity. For example, phenyl thiocyanate derivatives show enzyme inhibition via active-site thiol interactions .

Biological relevance : Structural analogs (e.g., bicyclic thiocyanates) exhibit bioactivity in medicinal chemistry contexts, suggesting potential for cytotoxicity or antimicrobial studies .

Advanced: What analytical techniques are most effective for quantifying thiocyanate in complex matrices during reaction monitoring?

Answer:

- Ion-selective membranes : Optode techniques with chromoionophores (e.g., ETH 5294) enable thiocyanate detection in μM ranges. Experimental design (e.g., Box-Behnken) optimizes pH and reagent ratios .

- Spectrophotometry : Ferric thiocyanate complexes (λₘₐₓ = 460 nm) quantified via calibration curves (0.05–40 mM KSCN standards) .

Validation : Recovery rates (e.g., 100–102% in internal standards) ensure precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.